4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline is a chemical compound with the molecular formula C16H14FN3 and a molecular weight of 267.30 g/mol . This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a benzodiazole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline can be compared with other similar compounds, such as:
4-(1-cyclopropyl-6-chloro-1H-1,3-benzodiazol-2-yl)aniline: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
4-(1-cyclopropyl-6-methyl-1H-1,3-benzodiazol-2-yl)aniline: The presence of a methyl group instead of a fluorine atom can also lead to variations in reactivity and biological activity.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
4-(1-cyclopropyl-6-fluorobenzimidazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3/c17-11-3-8-14-15(9-11)20(13-6-7-13)16(19-14)10-1-4-12(18)5-2-10/h1-5,8-9,13H,6-7,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIOZLNEPSHNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=CC(=C3)F)N=C2C4=CC=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.